molecular formula C11H14O2S2 B13648923 2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one

2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one

Cat. No.: B13648923
M. Wt: 242.4 g/mol
InChI Key: QRPMLHBBQJKXKH-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one is an organic compound with a complex structure that includes both hydroxyethyl and methylthio functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(methylthio)benzaldehyde with 2-mercaptoethanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyethyl and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Hydroxyethyl)thio)-1-phenylethan-1-one
  • 1-(4-(Methylthio)phenyl)ethan-1-one
  • 2-(Methylthio)ethanol

Uniqueness

2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one is unique due to the presence of both hydroxyethyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14O2S2

Molecular Weight

242.4 g/mol

IUPAC Name

2-(2-hydroxyethylsulfanyl)-1-(4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C11H14O2S2/c1-14-10-4-2-9(3-5-10)11(13)8-15-7-6-12/h2-5,12H,6-8H2,1H3

InChI Key

QRPMLHBBQJKXKH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CSCCO

Origin of Product

United States

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